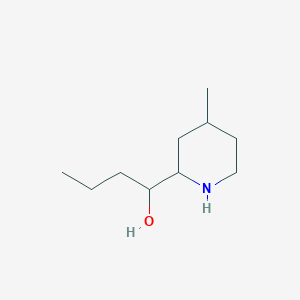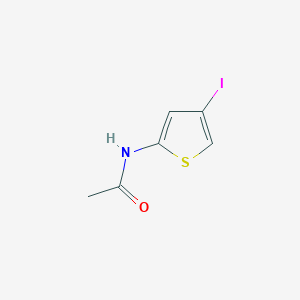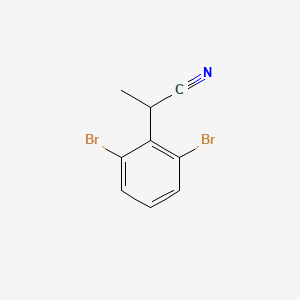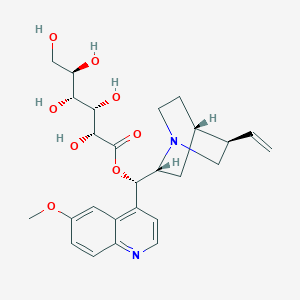
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) is a coordination complex that features palladium as the central metal ion coordinated to 1,10-phenanthroline and 1,2-octanediolato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) typically involves the reaction of palladium(II) salts with 1,10-phenanthroline and 1,2-octanediol. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The palladium(II) salt, often palladium(II) chloride, reacts with 1,10-phenanthroline to form an intermediate complex, which then coordinates with 1,2-octanediol to yield the final product .
Industrial Production Methods
While specific industrial production methods for (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons from a substrate to an oxidizing agent.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons by a substrate.
Substitution: The ligands in the complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) include oxidizing agents like hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve ligands like phosphines or amines under mild heating or reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions result in new palladium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and oxidation-reduction processes.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of (1,10-Phenanthroline)(1,2-octanediolato)Pd(II) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The 1,10-phenanthroline ligand enhances the stability and reactivity of the palladium center, allowing it to participate in catalytic cycles. The 1,2-octanediolato ligand provides additional coordination sites and influences the overall geometry of the complex, affecting its reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,10-Phenanthroline)(1,2-ethanediolato)Pd(II): Similar structure but with a shorter diol ligand.
(1,10-Phenanthroline)(1,2-propanediolato)Pd(II): Similar structure with a different diol ligand.
(1,10-Phenanthroline)(1,2-butanediolato)Pd(II): Similar structure with a longer diol ligand.
Uniqueness
(1,10-Phenanthroline)(1,2-octanediolato)Pd(II) is unique due to the specific combination of 1,10-phenanthroline and 1,2-octanediolato ligands, which confer distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity profiles compared to other similar compounds, making it valuable for specific applications in catalysis and materials science .
Eigenschaften
Molekularformel |
C20H24N2O2Pd |
|---|---|
Molekulargewicht |
430.8 g/mol |
IUPAC-Name |
octane-1,2-diolate;palladium(2+);1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.C8H16O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-2-3-4-5-6-8(10)7-9;/h1-8H;8H,2-7H2,1H3;/q;-2;+2 |
InChI-Schlüssel |
IWDGKCRBFOVNJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C[O-])[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)



![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)




![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)
